methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trimethylsilyl group at the 5-position and the ester group at the 3-position makes this compound unique and of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a β-keto ester in the presence of a trimethylsilylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and efficiency in production. The final product is usually purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 5-(trimethylsilyl)-1H-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position.
Ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(trimethylsilyl)-1H-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the trimethylsilyl and ester groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2Si/c1-12-8(11)6-5-7(10-9-6)13(2,3)4/h5H,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQSBWRFQHDWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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